8(17),13-Labdadien-15,16-olide

Übersicht

Beschreibung

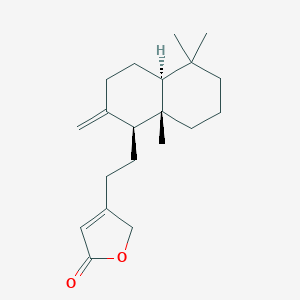

8(17),13-Labdadien-15,16-olide is a labdane-type diterpenoid characterized by a bicyclic carbon skeleton and a fused γ-lactone ring at positions C-15 and C-15. It is commonly isolated from plants in the Zingiberaceae, Lamiaceae, and Meliaceae families . The compound’s structure includes a double bond at C8(17) and C13, which contributes to its conformational rigidity and biological activity. Notably, derivatives of this compound, such as this compound-19-oic acid and 19-hydroxy-8(17),13-labdadien-15,16-olide, have been identified in Phlogacanthus thyrsiflorus and Calocedrus rupestris, highlighting its structural versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8(17),13-Labdadien-15,16-olide can be synthesized through microbial systems, such as Streptomyces species. The compound is also isolated from the rhizoma of Alpinia chinensis. The synthesis involves the use of specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes. The compound is often isolated using column chromatography techniques, including silica gel, Sephadex LH-20, and ODS column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 8(17),13-Labdadien-15,16-olide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

8(17),13-Labdadien-15,16-olide is primarily derived from plant sources such as Hedychium coronarium and Wurfbainia villosa, which are known for their rich phytochemical profiles. The molecular formula of this compound is with a molecular weight of 302.5 g/mol . Its classification falls under the category of lipids and lipid-like molecules, specifically terpene lactones .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, a study on diterpenoids reported that compounds similar to labdadienolides exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Diterpenoids Similar to this compound

| Compound Name | Source | Tested Microorganism | Activity | References |

|---|---|---|---|---|

| This compound | Hedychium coronarium | E. coli, S. aureus | ZOI: 20 mm (5 μg/ml) | |

| Other Diterpenoids | Various | B. subtilis, M. luteus | MIC: 25 μg/ml |

Antidiabetic Effects

Another significant application of this compound is in the management of diabetes. A study focusing on the flower extracts of Phlogacanthus thyrsiflorus demonstrated that this compound exhibits antidiabetic properties through modulation of glucose metabolism . This highlights its potential as a natural therapeutic agent for diabetes management.

Agricultural Applications

The compound has also been investigated for its insecticidal properties. Research indicates that certain labdadienolides possess mosquitocidal activity against larvae of Aedes aegypti, suggesting potential use in agricultural pest control . This dual functionality—both as an antimicrobial agent and an insecticide—positions this compound as a valuable compound in sustainable agriculture.

Case Studies

- Antimicrobial Efficacy : In a comparative study on various natural products, this compound was shown to inhibit bacterial growth effectively. The study emphasized the need for further exploration into its mechanisms of action and potential for drug development .

- Antidiabetic Research : A detailed investigation into the effects of extracts from Phlogacanthus thyrsiflorus revealed that labdadienolides could lower blood sugar levels in diabetic models, suggesting their utility in developing herbal medicines for diabetes management .

- Insecticidal Activity : Laboratory tests confirmed that extracts containing this compound significantly reduced mosquito larvae populations, indicating its potential role in integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 8(17),13-Labdadien-15,16-olide involves the inhibition of several enzymes involved in the inflammatory response. It binds to and inhibits the activity of proteins such as Bcl-2 and NF-κB, which are involved in tumor cell growth. This inhibition leads to reduced inflammation and potential anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Labdane diterpenoids share a common core structure but exhibit diverse bioactivities depending on functional group substitutions, double bond positions, and stereochemistry. Below is a systematic comparison of 8(17),13-Labdadien-15,16-olide with its analogs:

Structural Variations and Sources

Structure-Activity Relationships (SAR)

- Lactone Ring Modifications :

- Double Bond Position :

- Stereochemistry :

Data Tables

Table 1: Cytotoxicity of Selected Labdane Diterpenes

Table 2: Antimycobacterial Activity

| Compound | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 16-Hydroxylabda-8(17),11,13-trien-15,16-olide | 6.25 | Mycobacterium tuberculosis | |

| Coronarin E | 34.00 | Mycobacterium tuberculosis |

Biologische Aktivität

Overview

8(17),13-Labdadien-15,16-olide is a naturally occurring diterpenoid lactone, primarily sourced from various plants, including Eucalyptus globulus and Salvia miltiorrhiza. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.45 g/mol. Its structure includes a unique lactone ring that contributes to its biological activity.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

- Cell Signaling Pathways : The compound interacts with proteins like Bcl-2 and NF-κB, which play critical roles in cell growth and apoptosis, suggesting potential anti-cancer properties .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies:

- In Vitro Studies : In macrophage cell lines, the compound reduced the production of pro-inflammatory cytokines and inhibited the activation of NF-κB .

- Animal Models : In rodent models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms .

Anti-cancer Potential

The compound's ability to inhibit tumor growth has been explored:

- Cell Line Studies : Research has shown that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways .

- Mechanistic Insights : Its interaction with Bcl-2 suggests it may promote apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anti-inflammatory Activity | Anti-cancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | COX-2 inhibition, Bcl-2 modulation |

| Chinensine B | Moderate | No | Unknown |

| Vitexilactone | Yes | Moderate | COX inhibition |

| Galanolactone | Yes | Yes | NF-kB inhibition |

Case Studies and Research Findings

- Study on Antidiabetic Effects : A study highlighted the presence of this compound in the dichloromethane extract of Phlogacanthus thyrsiflorus flowers. The extract showed significant reductions in fasting serum glucose levels in diabetic rat models, suggesting potential antidiabetic properties linked to this compound .

- Platelet Activating Factor (PAF) Inhibition : Research on related labdane-type diterpenes indicates that structural modifications can enhance PAF receptor binding inhibitory activity. This suggests that derivatives of this compound may also exhibit similar properties .

- Toxicological Studies : Toxicological assessments have indicated that while this compound exhibits therapeutic benefits, further studies are needed to evaluate its safety profile for long-term use .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 8(17),13-Labdadien-15,16-olide, and how can they be validated experimentally?

- The compound is primarily isolated from Hedyschium coronarium (胡芦根) and related plants . To validate natural sources, researchers should:

- Perform phytochemical extraction using solvent partitioning (e.g., hexane/ethanol gradients).

- Confirm identity via comparative NMR (¹H, ¹³C) and mass spectrometry against literature data .

- Cross-reference with taxonomic databases to ensure species authenticity.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : Use ¹H and ¹³C NMR to assign olefinic protons (δ 5.0–6.0 ppm) and lactone carbonyl signals (δ 170–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (C₂₀H₃₀O₂, exact mass 302.46) .

- X-ray Crystallography : For absolute stereochemistry determination if crystalline derivatives are obtainable .

Q. How should safety protocols be designed for handling labdane diterpenes like this compound?

- While this compound is not classified as hazardous, follow general lab safety guidelines:

- Use fume hoods during extraction to avoid inhalation of volatile solvents .

- Wear gloves and eye protection; consult SDS templates for structurally similar compounds .

Q. What are the best practices for reporting synthetic yields and purity in isolation studies?

- Document yield as a percentage of starting plant material (e.g., 0.02% w/w).

- Purity should be confirmed via HPLC (≥95% purity) with UV detection at 210–240 nm for conjugated dienes .

- Include chromatograms and integration data in supplementary materials .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for labdane diterpenes be resolved?

- Case Example : Discrepancies in NOESY correlations for stereochemical assignments.

- Compare solvent effects (CDCl₃ vs. DMSO-d₆) on chemical shifts .

- Use computational chemistry (DFT calculations) to predict NMR spectra and validate experimental data .

- Replicate experiments under controlled conditions and report solvent/temperature variables .

Q. What experimental design principles apply to studying the compound’s bioactivity in cancer cell lines?

- Dose-Response : Test concentrations from 1 nM to 100 µM, using cisplatin as a positive control.

- Assay Validation : Include triplicate technical replicates and negative controls (DMSO-only wells) .

- Data Analysis : Calculate IC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals .

Q. How can stability studies under varying pH and temperature conditions be structured?

- Design : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC-MS and quantify degradation products (e.g., lactone ring-opening derivatives) .

- Statistical Tools : Use ANOVA to compare degradation rates across conditions .

Q. What strategies address low reproducibility in labdane diterpene isolation?

- Standardization : Pre-treat plant material with lyophilization to reduce batch-to-batch variability .

- Automation : Implement flash chromatography with UV-guided fraction collection for consistent purification .

- Collaborative Validation : Share protocols via platforms like Protocols.io and cross-validate results with independent labs .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or NF-κB .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Validation : Compare predicted binding affinities with in vitro enzyme inhibition assays .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) .

- Error Analysis : Report standard deviations and use Student’s t-test for significance (p < 0.05) .

- Visualization : Generate dose-response curves with 95% confidence bands using Python’s SciPy or R .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, IC₅₀ values) and processed results (see example below) .

- Supplementary Materials : Archive crystallographic data (CIF files) and HPLC chromatograms in public repositories .

Example Table: Comparative NMR Data for this compound

| Proton Position | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Multiplicity |

|---|---|---|---|

| H-8 | 5.42 | 5.38 | d (J = 10 Hz) |

| H-17 | 4.98 | 4.95 | s |

| Lactone C=O | 172.5 | 173.1 | - |

Eigenschaften

IUPAC Name |

3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXYUBRFOACSMM-ABSDTBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.